molecular formula C8H6BrN3 B598582 7-Bromo-8-methylpyrido[2,3-b]pyrazine CAS No. 116605-69-7

7-Bromo-8-methylpyrido[2,3-b]pyrazine

Cat. No.: B598582
CAS No.: 116605-69-7
M. Wt: 224.061
InChI Key: BHHMPZQRVWVAAR-UHFFFAOYSA-N
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Description

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine family. It is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the pyrido[2,3-b]pyrazine ring. This compound has a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine typically involves the bromination of 8-methylpyrido[2,3-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methylpyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-8-methylpyrido[2,3-b]pyrazine, while reduction with NaBH4 can produce this compound derivatives .

Scientific Research Applications

7-Bromo-8-methylpyrido[2,3-b]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrido[2,3-b]pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-6-methylpyrido[2,3-b]pyrazine
  • 8-Bromo-7-methylpyrido[2,3-b]pyrazine
  • 7-Chloro-8-methylpyrido[2,3-b]pyrazine

Uniqueness

7-Bromo-8-methylpyrido[2,3-b]pyrazine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

7-bromo-8-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMPZQRVWVAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=CN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652841
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116605-69-7
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-4-methylpyridine-2,3-diamine (0.21 g, 1 mmol) was dissolved in a mixture of EtOH—H2O; to this was added aqueous glyoxal 40% (0.2 ml, 4 mmol) and the resulting mixture was refluxed for 1 h. Upon cooling to room temperature, water was then added. The product was separated, filtered and washed with excess water yielded 7-bromo-8-methylpyrido[2,3-b]pyrazine as a sufficiently enough pure material (0.21 g) for the next step.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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